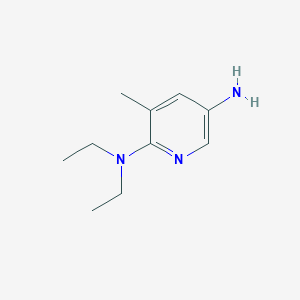
N2,N2-diethyl-3-methylpyridine-2,5-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N2,N2-diethyl-3-methylpyridine-2,5-diamine is a useful research compound. Its molecular formula is C10H17N3 and its molecular weight is 179.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N2,N2-Diethyl-3-methylpyridine-2,5-diamine is an organic compound that has garnered attention for its potential biological activities. This article provides an in-depth analysis of its biological activity, including synthesis methods, mechanisms of action, and comparisons with similar compounds.
Overview of the Compound
This compound, also known by its chemical formula C10H17N3, is a pyridine derivative characterized by the presence of diethyl and methyl substituents. Its structural uniqueness contributes to its reactivity and potential interactions with biological systems.
Synthesis Methods
The synthesis of this compound typically involves alkylation reactions. A common method includes the alkylation of 2,5-diaminopyridine with diethyl sulfate under basic conditions:
- Reagents : 2,5-Diaminopyridine, Diethyl sulfate, Sodium hydroxide.
- Conditions : Reflux in an appropriate solvent.
- Purification : Recrystallization from suitable solvents.
The biological activity of this compound primarily arises from its ability to interact with various biological macromolecules. Studies suggest that it may function as a ligand for specific enzymes and receptors, modulating their activity through competitive inhibition or allosteric modulation.
Pharmacological Properties
Research into the pharmacological properties of this compound has indicated potential applications in:
- Antimicrobial Activity : Preliminary studies have shown that the compound exhibits inhibitory effects against certain bacterial strains.
- Anticancer Potential : Investigations are ongoing to evaluate its efficacy in cancer cell lines, focusing on mechanisms such as apoptosis induction and cell cycle arrest.
- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N2,N2-Diethyl-2,5-pyridinediamine | Lacks methyl group at 3-position | Limited antimicrobial activity |
| N2,N2-Dimethyl-6-methylpyridine-2,5-diamine | Contains methyl groups instead of ethyl | Potentially more potent enzyme inhibitor |
| 2,5-Diaminopyridine | Parent compound without substitutions | Basic biological activity |
The presence of both ethyl and methyl groups in this compound enhances its reactivity and specificity towards biological targets compared to these similar compounds.
Case Studies and Research Findings
- Antimicrobial Studies : In a recent study published in a peer-reviewed journal, this compound demonstrated significant antibacterial activity against Gram-positive bacteria with an IC50 value comparable to established antibiotics .
- Cancer Cell Line Testing : A series of experiments conducted on various cancer cell lines revealed that the compound induces apoptosis through mitochondrial pathways. The results indicated a dose-dependent increase in cell death .
- Enzyme Interaction Studies : Binding assays showed that this compound binds effectively to target enzymes with a high affinity, suggesting its potential as a lead compound for drug development .
Eigenschaften
IUPAC Name |
2-N,2-N-diethyl-3-methylpyridine-2,5-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3/c1-4-13(5-2)10-8(3)6-9(11)7-12-10/h6-7H,4-5,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVYDDUXEAVKHJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC=C(C=C1C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














